5-Hydroxy-1,7-naphthyridine-6-carboxylic acid

HIF prolyl hydroxylase EPO induction anemia

Researchers developing HIF prolyl hydroxylase (PHD) inhibitors often face synthetic bottlenecks when using isomeric naphthyridines, which lack the essential hydrogen-bonding network for target engagement. 5-Hydroxy-1,7-naphthyridine-6-carboxylic acid (CAS 70730-35-7) eliminates costly deprotection steps, enabling direct amidation for lead optimization. - Direct scaffold for aryloxy/heteroaryloxy-substituted PHD inhibitors claimed in EP3287456A1, bypassing ester hydrolysis. - Enables construction of antibacterial libraries with distinct Gram-positive activity (MIC 0.5 µg/mL against S. aureus), offering an alternative to quinolone-based scaffolds. - Supplies for fundamental studies on tautomeric equilibria and intramolecular hydrogen bonding, with solvatochromic behavior distinct from ester analogs.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 70730-35-7
Cat. No. B11909889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1,7-naphthyridine-6-carboxylic acid
CAS70730-35-7
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NC=C2N=C1)C(=O)O)O
InChIInChI=1S/C9H6N2O3/c12-8-5-2-1-3-10-6(5)4-11-7(8)9(13)14/h1-4,12H,(H,13,14)
InChIKeyQYFVOXBHCZWRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-1,7-naphthyridine-6-carboxylic Acid – HIF PHD Inhibitor Scaffold


5-Hydroxy-1,7-naphthyridine-6-carboxylic acid (CAS 70730-35-7) is a bicyclic nitrogen-containing heteroaromatic compound belonging to the 1,7-naphthyridine subclass . It features a hydroxyl group at the 5-position and a carboxylic acid at the 6-position, conferring a distinct tautomeric equilibrium and hydrogen-bonding capability that differentiates it from isomeric naphthyridines [1]. The compound serves as a key intermediate in the synthesis of HIF prolyl hydroxylase (PHD) inhibitors, which are under investigation for promoting endogenous erythropoietin (EPO) production [2].

5-Hydroxy-1,7-naphthyridine-6-carboxylic Acid: Why Substitutes Fail


Substituting 5-hydroxy-1,7-naphthyridine-6-carboxylic acid with a generic naphthyridine carboxylic acid (e.g., 1,8-naphthyridine-3-carboxylic acid) or its methyl ester derivative introduces critical failures in downstream applications. The specific 1,7-ring nitrogen pattern, combined with the 5-OH and 6-COOH substitution, defines the compound's unique tautomeric equilibrium and hydrogen-bonding network, which directly influences its reactivity in constructing HIF prolyl hydroxylase (PHD) inhibitor scaffolds [1]. The methyl ester analog (e.g., 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester) locks the molecule in a distinct keto-enol form, altering its solvatochromic behavior and precluding the direct amidation required for many lead compounds [2]. Furthermore, patents explicitly claim 5-hydroxy-1,7-naphthyridine-6-carboxylic acid derivatives substituted with aryloxy or heteroaryloxy groups for promoting endogenous EPO; using a different naphthyridine isomer or a protected ester would necessitate additional deprotection steps, reducing overall synthetic yield and increasing cost-of-goods [1].

5-Hydroxy-1,7-naphthyridine-6-carboxylic Acid vs. In-Class Analogs


HIF PHD Inhibition and EPO Induction vs. 1,8-Naphthyridine

5-Hydroxy-1,7-naphthyridine-6-carboxylic acid serves as the core scaffold for a series of HIF prolyl hydroxylase (PHD) inhibitors that promote endogenous erythropoietin (EPO) production [1]. The patent data demonstrates that compounds based on this scaffold (specifically aryloxy- or heteroaryloxy-substituted derivatives) achieve EPO expression levels up to 425 mIU/mL in vitro, compared to a baseline vehicle control of approximately 60 mIU/mL [1]. In contrast, the 1,8-naphthyridine-3-carboxylic acid core, which underpins classic quinolone antibacterials (e.g., nalidixic acid), shows no reported activity in PHD inhibition, highlighting the functional divergence driven by the 1,7-ring geometry and 5-hydroxy substitution pattern [2].

HIF prolyl hydroxylase EPO induction anemia medicinal chemistry

Tautomerism and Solvatochromism vs. Methyl Ester

Spectroscopic and computational studies reveal that the free carboxylic acid form of 5-hydroxy-1,7-naphthyridine-6-carboxylic acid exhibits a distinct tautomeric equilibrium compared to its methyl ester analog (5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester) [1]. The ester derivative shows a strong solvent-dependent shift in its absorption maxima, with λmax ranging from 320 nm in non-polar solvents to 380 nm in strong hydrogen-bond donor solvents, indicative of zwitterionic species formation [1]. The free acid, due to its additional carboxyl proton, engages in a more complex intramolecular hydrogen-bonding network, shifting the keto-enol equilibrium and potentially altering its reactivity in nucleophilic acyl substitution reactions [2].

spectroscopy tautomerism hydrogen bonding solvatochromism

Antibacterial Activity vs. 1,8-Naphthyridine (Nalidixic Acid Core)

While 5-hydroxy-1,7-naphthyridine-6-carboxylic acid itself is not a marketed antibacterial, its 1,7-naphthyridine core is distinct from the 1,8-naphthyridine core found in nalidixic acid and later fluoroquinolones [1]. 1,8-Naphthyridine-3-carboxylic acids, such as nalidixic acid, exhibit moderate activity against Gram-negative bacteria (MIC ~4-16 µg/mL against E. coli) [2]. However, the 1,7-isomer, particularly with 5-hydroxy and 6-carboxy substitution, is reported to serve as a precursor to derivatives with altered antibacterial spectra, potentially targeting Gram-positive organisms more effectively [3]. A 2024 review of naphthyridine antimicrobials notes that 1,7-naphthyridine derivatives demonstrate MIC values as low as 0.5 µg/mL against S. aureus, compared to >16 µg/mL for nalidixic acid [3].

antibacterial DNA gyrase quinolone naphthyridone

Structural Differentiation vs. 5,6-Difluoro Analog

In antibacterial naphthyridine patents, 5,6-difluoro-1,7-naphthyridine is often employed as an intermediate for introducing piperazinyl or pyrrolidinyl groups at the 7-position, a key modification for enhanced DNA gyrase inhibition [1]. The fluorine atoms act as leaving groups for nucleophilic aromatic substitution (SNAr) [1]. In contrast, 5-hydroxy-1,7-naphthyridine-6-carboxylic acid presents a hydrogen-bond donor (5-OH) and a carboxylic acid group that can directly participate in target binding or prodrug formation [2]. This divergent reactivity means the two compounds are not interchangeable; 5-hydroxy-1,7-naphthyridine-6-carboxylic acid is suited for constructing PHD inhibitors via amidation or esterification, while the difluoro analog is tailored for SNAr-based diversification in antibacterial programs [REFS-1, REFS-2].

structure-activity relationship fluorinated naphthyridines antibacterial

5-Hydroxy-1,7-naphthyridine-6-carboxylic Acid – Key Applications


Synthesis of HIF PHD Inhibitors for Anemia

Utilize 5-hydroxy-1,7-naphthyridine-6-carboxylic acid as the core scaffold for constructing aryloxy- or heteroaryloxy-substituted derivatives that inhibit HIF prolyl hydroxylase and promote endogenous EPO production [1]. The carboxylic acid group enables direct amide coupling to diverse amines, while the 5-hydroxy group can be functionalized to introduce aromatic substituents as claimed in EP3287456A1 [1]. This approach bypasses the need for ester hydrolysis steps, improving synthetic efficiency.

Gram-Positive Antibacterial Library Synthesis

Leverage the 1,7-naphthyridine core as a structurally differentiated template for generating antibacterial compound libraries. While classic quinolones (1,8-naphthyridines) predominantly target Gram-negative bacteria, 1,7-naphthyridine derivatives have demonstrated enhanced potency against Gram-positive strains, with reported MIC values as low as 0.5 µg/mL against S. aureus [2]. The 5-hydroxy and 6-carboxy groups provide additional vectors for diversity-oriented synthesis to explore SAR beyond the quinolone space.

Tautomerism and Hydrogen-Bonding Studies

Employ 5-hydroxy-1,7-naphthyridine-6-carboxylic acid in fundamental studies of intramolecular hydrogen bonding and tautomeric equilibria. Experimental and theoretical investigations have characterized its distinct solvatochromic behavior compared to its methyl ester analog [3]. The compound serves as a model system for understanding proton transfer dynamics in heteroaromatic systems, with potential implications for designing molecular sensors or understanding drug-receptor interactions [3].

HIF Pathway Probe Development

Use 5-hydroxy-1,7-naphthyridine-6-carboxylic acid as a starting point for developing chemical probes to study the HIF signaling cascade. Derivatives based on this scaffold have been shown to increase EPO expression by up to 7-fold over baseline in cellular assays [1]. By incorporating affinity tags or fluorescent reporters via the carboxylic acid or hydroxyl group, researchers can generate tool compounds to investigate PHD enzyme function and HIF-α stabilization mechanisms.

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